molecular formula C8H9ClN2O B14386785 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one CAS No. 88366-03-4

8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one

Cat. No.: B14386785
CAS No.: 88366-03-4
M. Wt: 184.62 g/mol
InChI Key: OWYDGBXSHJBELC-UHFFFAOYSA-N
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Description

8-Chloro-8-methyl-1,2-diazabicyclo[520]nona-2,4-dien-9-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cycloheptatriene with dichloroketene, generated by the treatment of trichloroacetyl chloride with activated zinc in dry diethyl ether . This reaction affords 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as a major product, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can be carried out to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic and medicinal chemistry.

Properties

CAS No.

88366-03-4

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

8-chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one

InChI

InChI=1S/C8H9ClN2O/c1-8(9)6-4-2-3-5-10-11(6)7(8)12/h2-3,5-6H,4H2,1H3

InChI Key

OWYDGBXSHJBELC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=CC=NN2C1=O)Cl

Origin of Product

United States

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